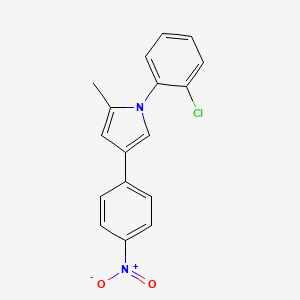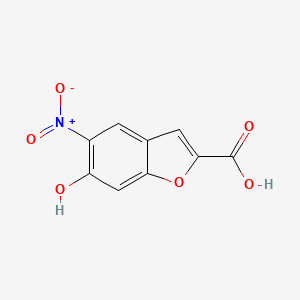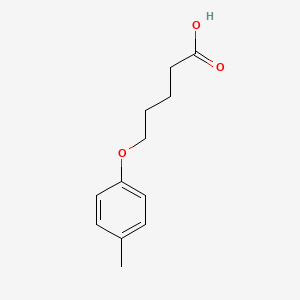![molecular formula C21H19N3OS B14377577 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline CAS No. 90074-39-8](/img/structure/B14377577.png)
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a butylsulfanyl group attached to an oxadiazole ring, which is further connected to a phenylquinoline structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline involves several steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with butylthiol.
Coupling with quinoline: The final step involves the coupling of the oxadiazole derivative with a quinoline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and quinoline rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline include other quinoline derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline
- This compound
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical properties.
Properties
CAS No. |
90074-39-8 |
|---|---|
Molecular Formula |
C21H19N3OS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-butylsulfanyl-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H19N3OS/c1-2-3-13-26-21-24-23-20(25-21)17-14-19(15-9-5-4-6-10-15)22-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3 |
InChI Key |
ZQVPWNNCJJVLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)





![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)

![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)

![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)


